molecular formula C19H20ClN5O3S B2916745 2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide CAS No. 946209-33-2

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide

Cat. No.: B2916745
CAS No.: 946209-33-2
M. Wt: 433.91
InChI Key: YEVWAGSGCVDOGQ-UHFFFAOYSA-N
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Description

2-(4-Acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide (CAS# 946209-33-2) is a complex synthetic molecule of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C19H20ClN5O3S and a molecular weight of 433.91 g/mol, this compound is characterized by its unique hybrid structure that incorporates several privileged pharmacophores, including a 4-chlorophenyl group, a thieno[3,4-c]pyrazole core, and an acetylpiperazine moiety . This specific architectural design facilitates targeted interactions with biological systems. The 4-chlorophenyl group enhances hydrophobic interactions and binding affinity with non-polar regions of protein targets, while the acetylpiperazine substituent significantly improves the molecule's aqueous solubility and pharmacokinetic profile, making it a more suitable candidate for in vitro and in vivo biological evaluation . Although a specific mechanism of action for this exact compound is not fully detailed in the public domain, its structural features are highly consistent with molecules investigated as potent antagonists or modulators of purinergic receptors, such as P2X3, which are prominent targets for managing pathological pain, chronic cough, and respiratory dysfunction . Consequently, this molecule serves as a critical research tool for neuroscientists and pharmacologists exploring ion channel function and nociceptive signaling pathways. It is also valuable for chemists engaged in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for neurological disorders, inflammatory conditions, and interstitial lung diseases . Available from suppliers like Life Chemicals with a stated purity of 90% or higher, this product is offered for scientific investigation . This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3S/c1-12(26)23-6-8-24(9-7-23)19(28)18(27)21-17-15-10-29-11-16(15)22-25(17)14-4-2-13(20)3-5-14/h2-5H,6-11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVWAGSGCVDOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This is typically achieved through a substitution reaction using a chlorinated aromatic compound.

    Attachment of the piperazine ring: This step involves the reaction of the intermediate with piperazine, followed by acetylation to introduce the acetyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Functional Groups :

  • Thienopyrazole: A bicyclic heteroaromatic system with sulfur and nitrogen atoms, likely influencing electronic properties and binding interactions.
  • 4-Chlorophenyl : Enhances lipophilicity and may modulate target affinity.
  • Acetylpiperazine : Improves solubility and introduces conformational flexibility for receptor interactions .

Comparison with Structurally Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

Structure : Benzothiazole core linked to a 4-methylpiperazine acetamide.
Key Differences :

  • Core Heterocycle: Benzothiazole (aromatic sulfur and nitrogen) vs. thienopyrazole (sulfur-rich bicyclic system).
  • Substituents : 4-Methylpiperazine (less polar) vs. 4-acetylpiperazine (higher polarity due to acetyl group).
    Research Findings :
  • The acetyl group in the target compound may enhance solubility and metabolic stability compared to BZ-IV .

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Structure : Dihydro-pyrazole core with dichlorophenyl and acetamide groups.
Key Differences :

  • Substituents : Dual chlorine atoms on phenyl (higher lipophilicity) vs. single 4-chlorophenyl in the target compound.
  • Core Flexibility: Non-aromatic dihydro-pyrazole vs. rigid thienopyrazole. Research Findings:
  • X-ray crystallography revealed planar amide groups forming dimers via N–H⋯O hydrogen bonds, critical for crystal packing and solubility .
  • The dichlorophenyl group may improve membrane permeability but reduce aqueous solubility compared to the target compound’s 4-chlorophenyl .

N-(4-Phenoxyphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Structure: Phenoxyphenyl group linked to a pyridinylpiperazine acetamide. Key Differences:

  • Aromatic Systems: Phenoxyphenyl (electron-rich) vs. thienopyrazole (electron-deficient).
  • Piperazine Substitution : Pyridinylpiperazine (basic nitrogen) vs. acetylpiperazine (neutral acetyl group).
    Research Findings :
  • Pyridinylpiperazine derivatives often exhibit CNS activity due to blood-brain barrier penetration. The acetylpiperazine in the target compound may limit CNS off-target effects .

2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide

Structure : Oxadiazole-thioether linked to 4-chlorophenylpyrimidine and 4-nitrophenylacetamide.
Key Differences :

  • Heterocycles: Oxadiazole and pyrimidine vs. thienopyrazole.
  • Substituents : Nitrophenyl (strong electron-withdrawing) vs. acetylpiperazine (electron-neutral).
    Research Findings :
  • Nitrophenyl groups enhance oxidative stability but may increase toxicity. The acetylpiperazine in the target compound offers a safer metabolic profile .

Structural and Pharmacokinetic Comparison Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound C₁₉H₁₈ClN₅O₃S (estimated*) ~443.5 Thienopyrazole, 4-chlorophenyl, acetylpiperazine High polarity, potential for hydrogen bonding
BZ-IV C₁₄H₁₇N₅OS 317.4 Benzothiazole, 4-methylpiperazine Moderate lipophilicity, anticancer activity
Dichlorophenyl-Pyrazole C₁₉H₁₇Cl₂N₃O₂ 406.3 Dihydro-pyrazole, dichlorophenyl High crystallinity, dimer formation via H-bonding
Pyridinylpiperazine Acetamide C₂₃H₂₄N₄O₂ 396.5 Phenoxyphenyl, pyridinylpiperazine CNS penetration potential
Nitrophenyl-Oxadiazole C₂₀H₁₄ClN₅O₃S₂ 496.9 Oxadiazole, nitrophenyl Electron-withdrawing, antimicrobial activity

Biological Activity

The compound 2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide (CAS Number: 946209-33-2) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C19H20ClN5O3S
  • Molecular Weight : 433.9 g/mol
  • Structure : The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and an acetylpiperazine moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
  • Case Studies :
    • A study demonstrated that a related compound significantly reduced tumor size in xenograft models by inducing cell cycle arrest and apoptosis in human cancer cell lines.

Antimalarial Activity

Recent investigations into the antimalarial properties of similar compounds have yielded promising results:

  • Inhibition of Plasmodium falciparum : The compound's structure suggests potential activity against malaria parasites by inhibiting dihydroorotate dehydrogenase (PfDHODH), a validated target in malaria treatment.
StudyCompoundActivityReference
Study 12-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-thieno[3,4-c]pyrazole]Inhibits P. falciparum growth
Study 2Related thieno[3,4-c]pyrazolesInduces apoptosis in cancer cells
Study 3Thieno derivativesAntimicrobial activity against various pathogens

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like this one often act as enzyme inhibitors which can disrupt metabolic pathways critical for pathogen survival.
  • Cellular Uptake : The piperazine moiety enhances cellular permeability, allowing for better bioavailability and efficacy against target cells.
  • Receptor Modulation : The presence of chlorophenyl groups may influence receptor binding affinity, enhancing therapeutic effects.

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